Technical Guide: Physical Properties and Characterization of 4,5-Dimethyl-1H-imidazole Formate
Technical Guide: Physical Properties and Characterization of 4,5-Dimethyl-1H-imidazole Formate
The following technical guide details the physical properties, synthesis, and characterization of 4,5-Dimethyl-1H-imidazole formate .
Executive Summary
4,5-Dimethyl-1H-imidazole formate (CAS: 86027-00-1) is the organic salt formed via the protonation of 4,5-dimethylimidazole by formic acid.[1][2][3] It serves as a critical intermediate in pharmaceutical synthesis, particularly for antifungal and anticancer agents, and functions as a specialized ligand in coordination chemistry.[2][3][4]
Distinct from simple hydrogen-bonded adducts, this compound exists as a true imidazolium salt in the solid state.[2][3][5] Its physical profile—characterized by a melting point of 117–118 °C and high aqueous solubility—makes it an ideal candidate for applications requiring controlled proton release or ionic liquid precursors.[2][3]
Chemical Identity & Structural Analysis
Unlike the parent base (4,5-dimethylimidazole), which is amphoteric, the formate salt is an ionic species.[2][3] The proton from formic acid transfers to the N3 position of the imidazole ring, resulting in a resonance-stabilized imidazolium cation and a formate anion.[2][3]
| Property | Specification |
| IUPAC Name | 4,5-Dimethyl-1H-imidazol-3-ium formate |
| CAS Number | 86027-00-1 |
| Molecular Formula | C₆H₁₀N₂O₂ (C₅H₈N₂[1][2][3] · CH₂O₂) |
| Molecular Weight | 142.16 g/mol |
| SMILES | CC1=C(N=C[NH]1)C.C(=O)[O-] |
| Structure Type | Ionic Salt (Proton transfer complex) |
Structural Visualization
The formation of the salt involves a stoichiometric acid-base reaction.[3] The following diagram illustrates the synthesis logic and structural transformation.
Figure 1: Stoichiometric synthesis pathway transforming the neutral base into the ionic formate salt.
Physical Properties Profile
The following data aggregates experimental values and authoritative vendor specifications.
Thermal & Mechanical Properties
| Property | Value | Context/Notes |
| Melting Point | 117 – 118 °C | Sharp melting endotherm indicates high crystallinity.[1][2][3] |
| Boiling Point | Decomposes | Salt dissociates/decomposes prior to boiling.[1][2][3] |
| Physical State | Solid | White to off-white crystalline powder.[1][2][3] |
| Density | ~1.2 – 1.3 g/cm³ (Est.)[1][2][3] | Not empirically reported; parent base is 1.23 g/cm³.[2][3] |
| Hygroscopicity | Moderate | Formate salts are prone to moisture uptake; store under inert gas.[1][2][3] |
Solubility & Solution Chemistry[1][2]
-
pKa: The pKa of the conjugate acid (imidazolium) is approximately 7.0 .[2][3] The formate anion acts as a weak base (pKb ~10.25).[2][3]
Experimental Protocols
Synthesis Protocol (Self-Validating)
Objective: Produce high-purity 4,5-dimethylimidazole formate without excess free acid.
-
Stoichiometry Control: Dissolve 1.0 equivalent of 4,5-dimethylimidazole in anhydrous ethanol (0.5 M concentration).
-
Controlled Addition: Add 1.0 equivalent of Formic Acid (98%+) dropwise at 0°C under N₂ atmosphere. Reasoning: The reaction is exothermic; cooling prevents thermal degradation.[1][2]
-
Crystallization: Stir for 1 hour, then concentrate via rotary evaporation until a supersaturated solution forms. induce crystallization by cooling to 4°C or adding diethyl ether as an antisolvent.[2][3]
-
Validation Point: The resulting crystals must be washed with cold ether. If the filtrate pH is <4, excess formic acid was used; recrystallize immediately.[2][3]
Characterization Workflow
To confirm the material is the salt and not just a physical mixture, use the following logic:
Figure 2: Analytical workflow to validate chemical identity and phase purity.
Critical NMR Insight: In ¹H NMR, the proton on the C2 position of the imidazole ring will shift downfield (higher ppm) in the salt form compared to the free base, confirming protonation.[2][3]
Applications & Handling
Primary Applications
-
Pharmaceutical Intermediate: Used to introduce the 4,5-dimethylimidazole moiety into bioactive scaffolds, enhancing bioavailability due to the salt's higher solubility compared to the free base.[2][3]
-
Epoxy Curing Agents: Imidazole salts act as latent curing agents.[1][2][3] The formate anion can block the active site until heated, providing latency (shelf-life) to epoxy resin systems.[2][3]
-
Agrochemicals: Component in antifungal crop protection formulations.[1][2][3][4]
Safety & Storage (GHS Standards)
-
Signal Word: WARNING
-
Hazard Statements:
-
Storage: Store at room temperature under an inert atmosphere (Nitrogen/Argon). The compound is potentially hygroscopic; moisture absorption will depress the melting point and alter stoichiometry.[2][3]
References
-
PubChem. (2025).[2][3][6] 4,5-Dimethyl-1H-imidazole formate (Compound).[1][2][3][7][8] National Library of Medicine.[2][3] [Link][2][3]
-
MySkinRecipes. (n.d.). 4,5-Dimethyl-1H-imidazole formate Product Specifications. [Link][1][2][3][9]
-
Limbach, H. H., et al. (2003).[2][3] Protonation and phase effects on the NMR chemical shifts of imidazoles. New Journal of Chemistry. (Discusses the NMR distinction between imidazole formates and complexes). [Link]
Sources
- 1. 86027-00-1|4,5-Dimethyl-1H-imidazole formate|BLD Pharm [bldpharm.com]
- 2. Imidazole - Wikipedia [en.wikipedia.org]
- 3. 4,5-Dimethyl-1H-imidazole | C5H8N2 | CID 75306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4,5-Dimethyl-1H-imidazole formate [myskinrecipes.com]
- 5. limbach.userpage.fu-berlin.de [limbach.userpage.fu-berlin.de]
- 6. Imidazole | C3H4N2 | CID 795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cas 86027-00-1|| where to buy 4,5-Dimethyl-1H-imidazole formate [english.chemenu.com]
- 8. 4,5-Dimethyl-1H-imidazole formate - Lead Sciences [lead-sciences.com]
- 9. 1H-Imidazole-4,5-Dicarboxylic Acid Dimethyl Ester | Chemical Properties, Applications & Synthesis | High Purity Supplier China [chemheterocycles.com]
